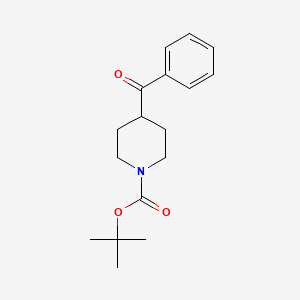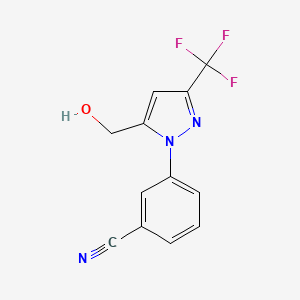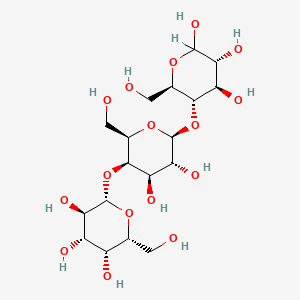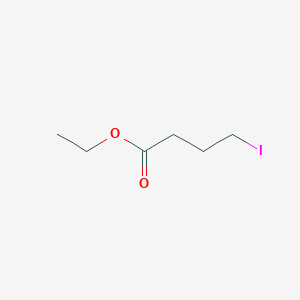![molecular formula C8H7BrN2O2 B1337524 2-ブロモ-6,7-ジヒドロ-1H,5H-ピロロ[2,3-c]アゼピン-4,8-ジオン CAS No. 96562-96-8](/img/structure/B1337524.png)
2-ブロモ-6,7-ジヒドロ-1H,5H-ピロロ[2,3-c]アゼピン-4,8-ジオン
説明
The compound 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione is a brominated heterocyclic compound that is related to pyrrole derivatives. While the specific compound is not directly discussed in the provided papers, they offer insights into the chemistry of related brominated pyrrole compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of brominated pyrrole derivatives can be complex, involving multiple steps and specific reagents. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been shown to be an effective precursor for the synthesis of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes . This indicates that brominated azepine derivatives could potentially be synthesized through similar lithiation strategies. Additionally, palladium-catalyzed carbonylative cyclization has been used to synthesize 1-(dimethylamino)-1H-pyrrole-2,5-diones from β-bromo-α,β-unsaturated carboxylic acids . Such methods could be adapted for the synthesis of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated pyrrole derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and electronic properties of the molecule. The presence of the bromine atom can also affect the molecule's ability to undergo further functionalization through various organic reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Brominated pyrrole derivatives are versatile intermediates in organic synthesis. The bromine atom in these compounds can act as a good leaving group, allowing for various substitution reactions. For example, the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene suggests that similar brominated azepine compounds could undergo lithiation followed by electrophilic quenching to introduce various substituents . The palladium-catalyzed reactions mentioned in the second paper also imply that brominated azepines could participate in carbonylative cyclization reactions to form more complex structures .
Physical and Chemical Properties Analysis
The physical properties of brominated pyrrole derivatives, such as solubility, can be influenced by the presence of the bromine atom and the overall molecular structure. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents has been studied, showing that solubility increases with temperature and varies significantly across different solvents . This suggests that the solubility of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione would also be dependent on the solvent and temperature, which is important for its practical applications in synthesis and formulation.
科学的研究の応用
抗がん研究
2-ブロモアルジシンは、ピロロピラジン誘導体と構造的に類似しているため、抗がん研究で潜在力があるとされています。ピロロピラジン誘導体は、さまざまなヒト癌細胞株に対する細胞毒性効果について合成され、試験されています 。これらの化合物中の臭素原子は、癌細胞の増殖抑制を含む生物活性に重要な役割を果たすと考えられています。
抗菌活性
2-ブロモアルジシンのブロモピロール構造は、抗菌性を示す化合物の特徴です。 2-ブロモアルジシンを含むブロモピロールアルカロイドは、さまざまな微生物病原体に対する有効性について試験されています 。これには、細菌、真菌、ウイルス感染症の治療における潜在的な用途が含まれます。
酵素阻害
2-ブロモアルジシンは、マラリアの原因となる寄生虫であるマラリア原虫の脂肪酸生合成経路に関与する特定の酵素の強力な阻害剤として同定されています 。これは、寄生虫の代謝を標的とするマラリア治療薬の開発における潜在的な使用を示唆しています。
神経薬理学
その構造的特徴により、2-ブロモアルジシンは神経薬理学で応用できる可能性があります。 ブロモピロールアルカロイドは、α-アドレナリン受容体遮断作用や抗セロトニン作用などの活性を示すことが報告されており、神経疾患の治療薬の開発に役立つ可能性があります .
抗炎症および鎮痛の用途
2-ブロモアルジシンと同様のブロモピロール構造を持つ化合物は、抗炎症作用と鎮痛作用について研究されています。 これらの化合物は、変形性関節症などの状態に関連する関節の悪化と軟骨の分解を遅らせる可能性があります .
創薬と開発
2-ブロモアルジシンの独特な構造は、創薬研究の魅力的な足場となっています。 ピロール環とピラジン環を含む窒素含有ヘテロ環化合物は、さまざまな生物活性を示し、さまざまな疾患を治療するための新しいリード化合物の合成に役立つ貴重な化合物です .
作用機序
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Based on the biological activities associated with similar pyrrolopyrazine derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Given the range of biological activities associated with similar pyrrolopyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
将来の方向性
Pyrrolopyrazine derivatives, which include a similar pyrrole and pyrazine ring structure, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, the synthetic methods and biological activities of these derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
特性
IUPAC Name |
2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-4-5(12)1-2-10-8(13)7(4)11-6/h3,11H,1-2H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYSELGLAAADNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453935 | |
| Record name | 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96562-96-8 | |
| Record name | 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Bromoaldisin?
A1: 2-Bromoaldisin possesses a molecular formula of C8H7BrN2O2 and a molecular weight of 243.07 g/mol [, ]. While specific spectroscopic data isn't extensively detailed within the provided research, it mentions characterization through NMR spectroscopy and single-crystal X-ray diffraction, which revealed a structure containing a five-membered pyrrole ring and a seven-membered azepin ring [, ].
Q2: What is known about the biological activity of 2-Bromoaldisin?
A2: Research suggests that 2-Bromoaldisin might play a role in the chemical defense mechanisms of certain marine sponges. Specifically, in Axinella damicornis, 2-Bromoaldisin, alongside 4,5-Dibromopyrrol-2-Carbonsaure, displayed deterrent effects against predatory fish in feeding experiments []. This suggests potential ecological significance and warrants further investigation into its specific biological activities.
Q3: How does the bromine substitution in 2-Bromoaldisin affect its structure compared to other pyrrole derivatives?
A3: Research on bromopyrroles, including 2-Bromoaldisin, reveals that the bromine substituent significantly impacts the bond lengths within the pyrrole ring []. Notably, the C-C bond opposite the N-H group tends to be longer, while the N-C bonds adjacent to the bromine are shorter. This structural influence highlights the sensitivity of the pyrrole ring's electronic properties to substituent effects, which could have implications for its biological activity and interactions.
Q4: What are the implications of discovering new bromopyrrole alkaloids like 2-Bromoaldisin from marine sponges?
A4: The discovery of novel bromopyrrole alkaloids like 2-Bromoaldisin from marine sponges holds significant promise for several reasons:
- Potential for new drug leads: These compounds often exhibit diverse biological activities, making them attractive candidates for drug discovery efforts, particularly against challenging targets like Mycobacterium tuberculosis [].
- Understanding marine chemical ecology: Their presence in marine organisms provides insights into ecological interactions and defense mechanisms, highlighting the importance of marine biodiversity for natural product research [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















